molecular formula C25H26FN3O3S B492739 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide CAS No. 690962-15-3

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B492739
CAS No.: 690962-15-3
M. Wt: 467.6g/mol
InChI Key: BWKRGSCNYBWLEV-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the piperazine and furan-2-carbonyl groups. The final step involves the attachment of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different functional groups, such as:

Uniqueness

The uniqueness of 4-fluoro-N-(3-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-18-9-7-17(8-10-18)23(30)27-24-20(19-4-1-2-6-22(19)33-24)16-28-11-13-29(14-12-28)25(31)21-5-3-15-32-21/h3,5,7-10,15H,1-2,4,6,11-14,16H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKRGSCNYBWLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)CN4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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